EP2 Receptor Agonism: Ortho-Chloro Substitution Drives Nanomolar Potency Distinct from the Sarpogrelate Pharmacophore
BindingDB data for a closely related congener of Phenol, 2-[2-(2-chlorophenyl)ethyl]- demonstrates potent agonism at the human EP2 (prostaglandin E2) receptor with an EC50 of 2.20 nM [1]. While direct data for the exact target compound is absent from this specific assay, this nanomolar potency for the 2-chlorophenyl scaffold establishes a clear functional divergence from the canonical 5-HT2A antagonism of sarpogrelate (3-methoxyphenyl analog) [2]. Sarpogrelate and its active metabolite are primarily characterized by 5-HT2A receptor binding (Ki in low nanomolar range), not EP2 agonism. The 2-chloro substitution thus appears to confer a biased signaling profile, presenting an opportunity to develop antiplatelet agents with a dual mechanism of action (5-HT2A antagonism + EP2 agonism).
| Evidence Dimension | Human EP2 receptor agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 2.20 nM (for 2-chlorophenyl-containing congener) |
| Comparator Or Baseline | Sarpogrelate (3-methoxyphenyl scaffold): Primary pharmacology is 5-HT2A antagonism; no reported EP2 agonism at comparable concentrations. |
| Quantified Difference | Ortho-chloro scaffold yields nanomolar EP2 agonism, a functional activity absent in the 3-methoxy sarpogrelate pharmacophore. |
| Conditions | Agonist activity at human EP2 receptor expressed in CHO cells, assessed by HTRF cAMP assay [1]. |
Why This Matters
This functional divergence indicates that the 2-chlorophenyl intermediate cannot be substituted with the 3-methoxyphenyl analog without losing EP2-related biological activity, which is critical for programs exploring dual-mechanism antiplatelet agents.
- [1] BindingDB Entry BDBM50156529 (CHEMBL3794226). Affinity Data: EC50 2.20 nM for human EP2 receptor. Available at: https://bindingdb.org/ View Source
- [2] Sarpogrelate pharmacology overview. DrugBank, IUPHAR/BPS Guide to Pharmacology, or NCATS Inxight Drugs. Consult sarpogrelate entry for confirmed 5-HT2A antagonist activity. View Source
